An In-depth Technical Guide to the Physicochemical Properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
Introduction
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a heterocyclic organic compound featuring a tetrahydrocarbazole scaffold. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous biologically active molecules.[1] Derivatives of tetrahydrocarbazole have been explored for a range of therapeutic applications, including as agents targeting neurological disorders and for their potential anticancer properties.[2][3] An understanding of the physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is fundamental for its development in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers and drug development professionals with both the available data and the practical methodologies required for a thorough characterization of this compound.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.
Caption: 2D Chemical Structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | [4] |
| CAS Number | 60480-69-5 | [4] |
| Molecular Formula | C₁₄H₁₆N₂O | [4] |
| Molecular Weight | 228.29 g/mol | [4] |
| InChIKey | DNJBLXBGYRYOBT-UHFFFAOYSA-N | [4] |
Computed Physicochemical Properties
While experimental data is sparse, computational models provide valuable estimations for key physicochemical properties. These predicted values are instrumental in the early stages of drug development for in silico screening and lead optimization. The following data is primarily derived from computational predictions available through the PubChem database.[4]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| XLogP3 | 2.1 | PubChem[4] |
| Boiling Point | 493.7°C at 760 mmHg | MySkinRecipes[2] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
| Rotatable Bonds | 1 | PubChem[4] |
| Topological Polar Surface Area | 44.9 Ų | PubChem[4] |
Experimental Determination of Physicochemical Properties
To address the gap in experimental data, this section provides standardized, step-by-step protocols for determining the melting point, aqueous solubility, partition coefficient (LogP), and acid dissociation constant (pKa). These methods represent the gold standard in pharmaceutical research and ensure data integrity and reproducibility.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range.
Protocol: Capillary Melting Point Determination [5][6]
-
Sample Preparation: Ensure the sample of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is completely dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before a more precise measurement.
-
Slow Heating: Heat the sample at a controlled rate of 1-2°C per minute near the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Solubility is a crucial property that dictates a compound's bioavailability. The shake-flask method is a reliable technique for its determination.
Protocol: Shake-Flask Method for Aqueous Solubility [7][8]
-
Preparation: Add an excess amount of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide to a known volume of purified water (or a relevant buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The aqueous solubility is reported in units such as mg/mL or mol/L.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability.
Protocol: Shake-Flask Method for LogP Determination [9][10][11][12]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase to the n-octanol solution. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility and absorption.
Protocol: Potentiometric Titration for pKa Determination [13][14][15]
-
Instrument Calibration: Calibrate a pH meter using standard buffers.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or by calculating the first derivative of the curve to find the equivalence point.
Spectroscopic Characterization
-
¹H NMR: Protons on the aromatic ring of the carbazole nucleus are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the saturated cyclohexane ring will be in the aliphatic region (δ 1.5-3.0 ppm). The acetamide group will show a characteristic singlet for the methyl protons (around δ 2.0 ppm) and a signal for the NH proton, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-140 ppm range. The carbonyl carbon of the acetamide group is expected around δ 170 ppm. Aliphatic carbons of the cyclohexane ring will appear in the upfield region.
-
FT-IR: The spectrum should show characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C=O stretching for the amide carbonyl (around 1650-1680 cm⁻¹).
Synthesis and Biological Context
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and its analogs are typically synthesized from the corresponding 3-amino-tetrahydrocarbazole precursor, which can be obtained through multi-step reactions starting from cyclohexanone and a suitable phenylhydrazine, often involving the Fischer indole synthesis.[3][20] The final acetamide is then formed by acylation of the amino group.
The tetrahydrocarbazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] Compounds containing this core have been investigated for various activities, including as inhibitors of cholinesterase for potential use in Alzheimer's disease, and as modulators of serotonin receptors, suggesting applications in treating neurological disorders.[2][21] Furthermore, recent studies have explored the anticancer potential of novel amide and thioamide substituted tetrahydrocarbazoles.[3]
Conclusion
This technical guide has synthesized the available computational data and provided a clear pathway for the experimental determination of the key physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, the provided protocols offer a robust framework for researchers to generate high-quality, reproducible data. Such data is indispensable for advancing the study of this and related compounds in the fields of drug discovery and development. The combination of predictive data and standardized experimental methodologies presented herein provides a solid foundation for future research into this promising chemical entity.
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